Cas no 2264011-97-2 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
Nome del prodotto:INDEX NAME NOT YET ASSIGNED
INDEX NAME NOT YET ASSIGNED Proprietà chimiche e fisiche
Nomi e identificatori
-
- benzyl (S)-11-benzyl-1-(9H-fluoren-9-yl)-3,6,9,12,15-pentaoxo-2,18-dioxa-4,7,10,13,16-pentaazaicosan-20-oate
- (S)-benzyl 11-benzyl-1-(9H-fluoren-9-yl)-3,6,9,12,15-pentaoxo-2,18-dioxa-4,7,10,13,16-pentaazaicosan-20-oate
- Fmoc-Gly-Gly-L-Phe-N-[(Cbz-estermethoxy)methyl]Glycinamide
- SCHEMBL22200038
- 2264011-97-2
- CS-0168643
- G74598
- BP-29527
- benzyl 2-[[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate
- Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz
- HY-45669
- INDEX NAME NOT YET ASSIGNED
-
- Inchi: 1S/C40H41N5O9/c46-35(21-43-40(51)54-24-33-31-17-9-7-15-29(31)30-16-8-10-18-32(30)33)41-22-37(48)45-34(19-27-11-3-1-4-12-27)39(50)42-20-36(47)44-26-52-25-38(49)53-23-28-13-5-2-6-14-28/h1-18,33-34H,19-26H2,(H,41,46)(H,42,50)(H,43,51)(H,44,47)(H,45,48)/t34-/m0/s1
- Chiave InChI: IYTHCDKNSNAYJP-UMSFTDKQSA-N
- Sorrisi: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NCC(=O)NCOCC(=O)OCC1C=CC=CC=1)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 735.29042790g/mol
- Massa monoisotopica: 735.29042790g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 54
- Conta legami ruotabili: 20
- Complessità: 1230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 190Ų
- XLogP3: 3.8
INDEX NAME NOT YET ASSIGNED Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-45669-50mg |
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz |
2264011-97-2 | 50mg |
¥2720 | 2024-07-24 | ||
1PlusChem | 1P0240CL-50mg |
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz |
2264011-97-2 | 50mg |
$471.00 | 2024-05-24 | ||
1PlusChem | 1P0240CL-100mg |
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz |
2264011-97-2 | 100mg |
$723.00 | 2024-05-24 | ||
MedChemExpress | HY-45669-250mg |
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz |
2264011-97-2 | 250mg |
¥7571 | 2024-07-24 | ||
MedChemExpress | HY-45669-100mg |
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz |
2264011-97-2 | 100mg |
¥4350 | 2024-07-24 |
INDEX NAME NOT YET ASSIGNED Letteratura correlata
-
2. Book reviews
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
2264011-97-2 (INDEX NAME NOT YET ASSIGNED) Prodotti correlati
- 2306263-93-2(Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate)
- 19395-41-6(Ritalinic acid)
- 1855465-77-8(3-(5-Bromothiophen-3-yl)morpholine)
- 2228234-18-0([4,4-Difluoro-1-(3-methyl-1-benzofuran-2-yl)cyclohexyl]methanamine)
- 29050-77-9(D-arabino-2-Hexulosonic acid)
- 40145-10-6(1-Hexanol, 6-iodo-)
- 2248365-09-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-fluorobenzoate)
- 27507-01-3(3-(2-phenylethyl)pyrido3,2-dpyrimidine-2,4(1H,3H)-dione)
- 2137656-34-7(1-(1-{1-oxa-9-azaspiro5.5undecan-4-yl}-1H-1,2,3-triazol-4-yl)ethan-1-ol)
- 2580185-92-6(tert-butyl N-1-(4-ethylphenyl)-2-hydroxyethyl-N-(prop-2-yn-1-yl)carbamate)
Fornitori consigliati
atkchemica
(CAS:2264011-97-2)INDEX NAME NOT YET ASSIGNED

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta